molecular formula C9H5F2NO2 B13670761 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13670761
M. Wt: 197.14 g/mol
InChI Key: AISOIGHPAFFPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxazinone core, which is a fused ring system containing both benzene and oxazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the condensation of methyl-2-amino-5,6-difluorobenzoate with acetic anhydride. This reaction yields the cyclic compound 2-methyl-5,6-difluorobenzo[d][1,3]-oxazine-4-one . The reaction conditions generally include:

    Reagents: Methyl-2-amino-5,6-difluorobenzoate, acetic anhydride

    Solvent: Acetic acid

    Temperature: Room temperature to moderate heating

    Reaction Time: Several hours to ensure complete cyclization

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydro analogs.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives

    Reduction: Dihydro analogs

    Substitution: Various substituted benzoxazinone derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. The compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one stands out due to the specific positioning of fluorine atoms and the methyl group, which contribute to its unique chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

6,7-difluoro-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H5F2NO2/c1-4-12-8-3-7(11)6(10)2-5(8)9(13)14-4/h2-3H,1H3

InChI Key

AISOIGHPAFFPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)O1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.